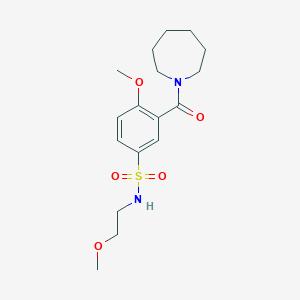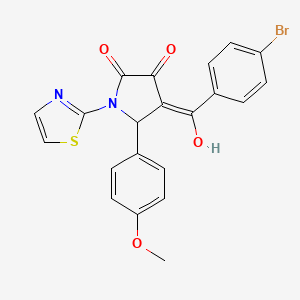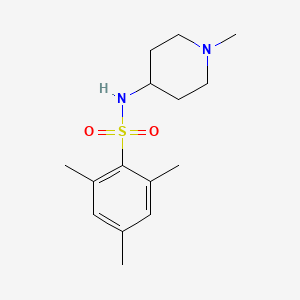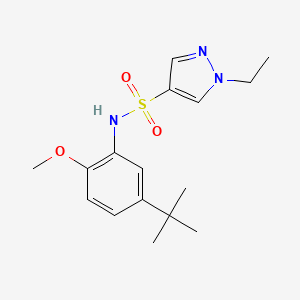
3-(1-azepanylcarbonyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-azepanylcarbonyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly referred to as AZD6244 or Selumetinib. AZD6244 is a potent inhibitor of the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and survival.
作用機序
The 3-(1-azepanylcarbonyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide pathway plays a critical role in regulating cell growth, differentiation, and survival. The pathway is activated by various extracellular signals, such as growth factors and cytokines, and transmits the signal to the nucleus to induce gene expression. The 3-(1-azepanylcarbonyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide pathway consists of three major kinases: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 3-(1-azepanylcarbonyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide. AZD6244 specifically inhibits the MEK1/2 kinase, which is upstream of ERK, leading to the inhibition of ERK phosphorylation and downstream signaling.
Biochemical and Physiological Effects:
AZD6244 has been shown to induce apoptosis and inhibit cell proliferation in various types of cancer cells. It also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients to the tumor. AZD6244 has been shown to reduce tumor growth and metastasis in animal models of melanoma and pancreatic cancer. In clinical trials, AZD6244 has been shown to improve progression-free survival in patients with advanced melanoma and thyroid cancer.
実験室実験の利点と制限
AZD6244 is a potent and selective inhibitor of the 3-(1-azepanylcarbonyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide pathway, making it an ideal tool for studying the role of this pathway in cancer biology. It has been extensively studied in preclinical models and has shown promising results in clinical trials. However, like all drugs, AZD6244 has limitations. It has been shown to have off-target effects, which can lead to unwanted side effects. Additionally, the optimal dosing and treatment duration of AZD6244 in cancer patients are still being investigated.
将来の方向性
There are several future directions for the study of AZD6244. One area of research is the identification of biomarkers that can predict the response to AZD6244 treatment. Another area of research is the investigation of combination therapies with other drugs to enhance the efficacy of AZD6244. Additionally, the development of new formulations of AZD6244 that can improve its pharmacokinetic properties and reduce its toxicity is an area of active research. Finally, the role of AZD6244 in other diseases, such as cardiovascular disease and neurodegenerative diseases, is an area of emerging research.
合成法
The synthesis of AZD6244 involves several steps. The first step is the preparation of 4-methoxybenzenesulfonyl chloride by reacting 4-methoxybenzenesulfonic acid with thionyl chloride. The second step is the reaction of 4-methoxybenzenesulfonyl chloride with 2-methoxyethylamine to form N-(2-methoxyethyl)-4-methoxybenzenesulfonamide. The third step involves the reaction of N-(2-methoxyethyl)-4-methoxybenzenesulfonamide with 1-azepanecarbonyl chloride to form 3-(1-azepanylcarbonyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide. The final product is obtained by purification using column chromatography.
科学的研究の応用
AZD6244 has been extensively studied for its potential therapeutic applications in various types of cancer. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the 3-(1-azepanylcarbonyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide pathway. Several preclinical studies have demonstrated the efficacy of AZD6244 in inhibiting the growth of melanoma, pancreatic, colorectal, and lung cancer cells. Clinical trials have also shown promising results in patients with advanced melanoma and thyroid cancer.
特性
IUPAC Name |
3-(azepane-1-carbonyl)-4-methoxy-N-(2-methoxyethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S/c1-23-12-9-18-25(21,22)14-7-8-16(24-2)15(13-14)17(20)19-10-5-3-4-6-11-19/h7-8,13,18H,3-6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPZMCNJDXALQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-benzyl-3-ethyl-1-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5442223.png)

![N-methyl-N'-[(4-methylphenyl)sulfonyl]-N-phenylbenzenecarboximidamide](/img/structure/B5442243.png)
![{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}[2-(4-morpholinyl)ethyl]amine oxalate](/img/structure/B5442245.png)
![ethyl 1-[2-(2-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5442247.png)
![1-[2-(dimethylamino)ethyl]-5-(2-furyl)-3-hydroxy-4-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5442252.png)
![N~1~-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-N~3~-(methylsulfonyl)-beta-alaninamide](/img/structure/B5442266.png)
![[2-(1-butyl-1H-benzimidazol-2-yl)ethyl]formamide](/img/structure/B5442278.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[4-(2-phenylethoxy)phenyl]guanidine](/img/structure/B5442292.png)
![(2R)-2-amino-2-phenyl-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]acetamide](/img/structure/B5442306.png)
![N-{5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}methanesulfonamide](/img/structure/B5442317.png)
